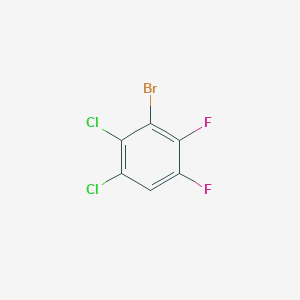
2,3-Dichloro-5,6-difluorobromobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5,6-difluorobromobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and bromine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-difluorobromobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-dichloro-5,6-difluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
2,3-Dichloro-5,6-difluorobromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove halogen atoms and form simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups, while oxidation and reduction can lead to various derivatives with altered chemical properties.
科学研究应用
2,3-Dichloro-5,6-difluorobromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific halogenated structures.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3-Dichloro-5,6-difluorobromobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-difluorobenzene: Lacks the bromine atom but shares similar halogenation patterns.
2,3-Dichloro-5,6-dibromobenzene: Contains bromine atoms instead of fluorine, leading to different chemical properties.
2,3-Difluoro-5,6-dibromobenzene: Similar structure with different halogen substitutions.
Uniqueness
2,3-Dichloro-5,6-difluorobromobenzene is unique due to the combination of chlorine, fluorine, and bromine atoms on the benzene ring. This specific arrangement of halogens imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C6HBrCl2F2 |
|---|---|
分子量 |
261.88 g/mol |
IUPAC 名称 |
3-bromo-1,2-dichloro-4,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H |
InChI 键 |
OLXRISHXRVYAQN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


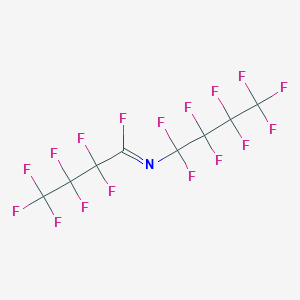

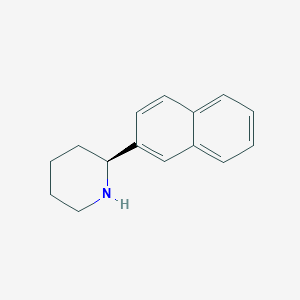
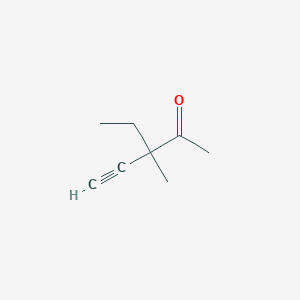
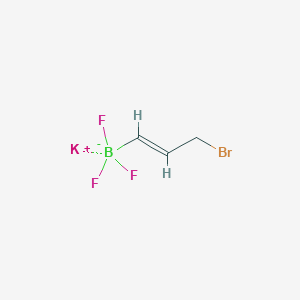
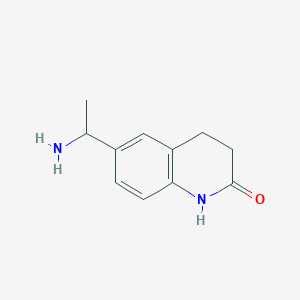
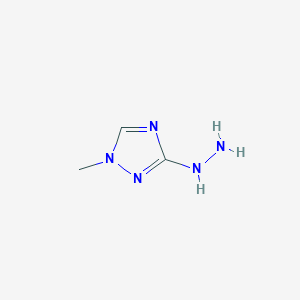
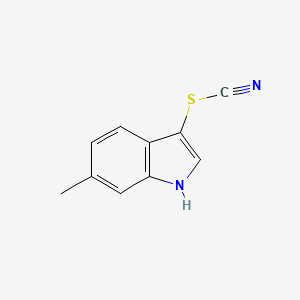
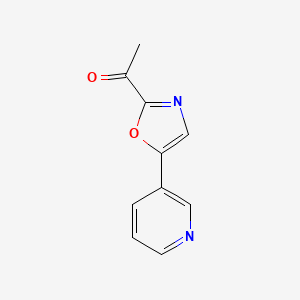

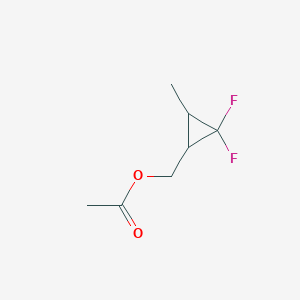
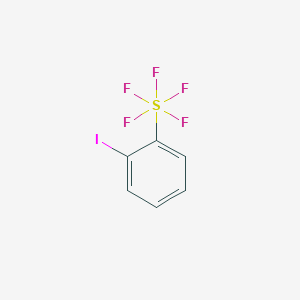

![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
